2-Thiophen-3-ylpyrrolidine can be classified as an organic compound within the category of heterocycles, specifically those containing both sulfur and nitrogen atoms. It is synthesized from various precursors that include thiophene derivatives and pyrrolidine. The compound has been studied for its pharmacological properties, particularly in relation to its anticonvulsant and analgesic activities.
The synthesis of 2-thiophen-3-ylpyrrolidine typically involves multi-step organic reactions. One common method is through the reaction of thiophene derivatives with pyrrolidine under controlled conditions.
For example, a typical synthesis might involve:
The molecular structure of 2-thiophen-3-ylpyrrolidine consists of:
The compound's molecular formula can be represented as C₈H₉NS, with a molar mass of approximately 167.23 g/mol. The structural formula highlights the connectivity between the sulfur atom in the thiophene ring and the nitrogen atom in the pyrrolidine ring.
2-Thiophen-3-ylpyrrolidine can participate in various chemical reactions due to its functional groups:
Each reaction requires specific conditions, such as temperature control and choice of solvents, to optimize yields.
The mechanism of action for compounds like 2-thiophen-3-ylpyrrolidine often involves interaction with neurotransmitter systems in the central nervous system. For instance:
Experimental data from pharmacological studies suggest that these interactions lead to significant biological effects, making it a candidate for further drug development.
The physical properties of 2-thiophen-3-ylpyrrolidine include:
Chemical properties include:
Spectroscopic data (NMR, IR) provide insights into molecular vibrations and confirm structural integrity.
2-Thiophen-3-ylpyrrolidine has several applications in scientific research:
Early synthetic routes to access the 2-Thiophen-3-ylpyrrolidine core relied heavily on stepwise condensation and cyclization strategies. A foundational approach involved the direct alkylation of pyrrolidine nitrogen with 3-bromothiophene or analogous electrophiles. However, limitations in regioselectivity and yield prompted the development of more sophisticated methodologies.
Significant advancements emerged with the application of transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings. These methods enabled the efficient connection of complex pyrrolidine-containing fragments with functionalized thiophene building blocks, often employing protected boronic esters or stannanes derived from thiophene [1] [8]. For instance, the synthesis of key intermediates for thiophene-arylamide DprE1 inhibitors frequently utilized palladium-catalyzed couplings to assemble the core structure before further elaboration [1].
Table 1: Key Early Synthetic Strategies for 2-Thiophen-3-ylpyrrolidine Derivatives
Synthetic Strategy | Key Reagents/Conditions | Primary Application | Limitations/Advancements |
---|---|---|---|
N-Alkylation | 3-Bromothiophene, K₂CO₃, DMF, reflux | Simple analogues | Low regioselectivity for unsymmetrical pyrrolidines |
Reductive Amination | Thiophene-3-carbaldehyde, NaBH₃CN/AcOH, MeOH/rt | N-Substituted pyrrolidines | Access to N-alkyl derivatives, moderate yields |
Cross-Coupling (Suzuki) | Thiophen-3-yl-B(pin), Pyrrolidine-Br/OTf, Pd(PPh₃)₄, Base | Complex, functionalized hybrids | High regioselectivity, requires pre-formed organoborons |
Multi-component Reactions | Thiophene carbonyls, amines, diesters, catalysts | Library synthesis | Efficient diversification, stereocontrol challenges |
Early pharmacological screening revealed the scaffold's potential primarily within the central nervous system (CNS) and anti-infective domains. Initial analogues demonstrated modest affinity for neuronal voltage-gated sodium channels (VGSCs) and serotonin transporters (SERT), suggesting potential utility in epilepsy and affective disorders [7] [9]. Concurrently, derivatives bearing specific arylamide substituents exhibited unexpected in vitro activity against Mycobacterium tuberculosis, specifically targeting the essential cell wall enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a vulnerability in both drug-susceptible and drug-resistant strains [1]. These early discoveries established the 2-Thiophen-3-ylpyrrolidine motif as a versatile pharmacophore capable of interacting with disparate biological targets, fueling further structural optimization campaigns.
The 2-Thiophen-3-ylpyrrolidine scaffold possesses several distinctive structural features that underpin its significance in drug design:
Stereochemical Complexity & Conformational Flexibility: The pyrrolidine ring introduces up to two chiral centers (C2 and C5 if substituted), enabling exploration of stereospecific interactions with target proteins. Crucially, the saturated nature of pyrrolidine allows pseudorotation, a phenomenon where the ring puckers adopt various low-energy conformations (e.g., envelope, half-chair). This inherent flexibility grants the molecule a broader three-dimensional (3D) coverage compared to planar aromatic systems, enhancing its ability to access diverse binding pockets and achieve complementary fits with biological targets [5]. This 3D character is a key advantage over simpler flat heterocycles, contributing to improved selectivity and physicochemical profiles [5].
Dual Pharmacophoric Character: The scaffold intrinsically combines two privileged motifs:
Table 2: Comparative Physicochemical Parameters of Core Structures [5]
Parameter | Cyclopentane | Pyrrolidine | Pyrrole | Thiophene | 2-Thiophen-3-ylpyrrolidine (Est.) |
---|---|---|---|---|---|
LogPo/w | 3.00 | 0.46 | 0.75 | 1.81 | ~2.0 |
PSA (Ų) | 0.0 | 16.5 | 14.0 | ~28* | ~40-50 |
Dipole Moment (D) | 0.07 | 1.41 | 2.93 | ~1.7 | ~2.0-3.0 |
SASA (Ų) | 269.2 | 258.8 | 236.3 | ~220* | ~350-400 |
H-Bond Donors | 0.0 | 1.0 | 1.0 | 0.0 | 1.0 |
H-Bond Acceptors | 0.0 | 1.5 | 0.5 | 1.0 | 2.5 |
pKBHX (Basic) | - | 2.59 | 0.15 | Low | ~2.5 |
CI_LogS | -2.71 | 0.81 | -0.54 | ~-1.5 | ~ -2.0 |
Estimated values for thiophene based on similar heterocycles. SASA = Total Solvent Accessible Surface Area. CI_LogS = Conformation-Independent predicted LogS (aqueous solubility). pKBHX = Hydrogen-bond basicity scale.
These unique structural attributes translate into significant academic significance:
Contemporary research on 2-Thiophen-3-ylpyrrolidine and its derivatives is predominantly driven by a structure-based and target-oriented paradigm, heavily leveraging computational and biophysical techniques, while also incorporating elements of phenotypic screening. Key focus areas include:
Stereochemistry and Conformational Analysis: Recognizing the critical role of stereochemistry, significant effort is directed towards the enantioselective synthesis of chiral derivatives and the study of their conformation-activity relationships. Techniques like X-ray crystallography of protein-ligand complexes (e.g., DprE1 inhibitors), advanced NMR spectroscopy, and computational conformational sampling are employed to understand how specific stereoisomers and preferred ring conformations (envelope vs. half-chair) influence binding mode and efficacy. This paradigm aims to maximize potency and minimize off-target effects by exploiting the chiral nature of biological targets [5] [1].
Drug-Likeness and ADMET Optimization: Concurrent with activity optimization, modern research integrates in vitro ADMET assessment early in the development of derivatives. Key parameters under investigation include:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1